molecular formula C12H12N4S B1470308 2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile CAS No. 1498992-90-7

2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile

Cat. No. B1470308
M. Wt: 244.32 g/mol
InChI Key: QGGLSJYUCUCOPQ-UHFFFAOYSA-N
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Description

“2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile” is a complex organic compound. It contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom . The compound also features a pyrazolo[4,3-c]pyridine moiety, which is a fused ring system involving a pyrazole ring (a five-membered ring with three carbon atoms and two adjacent nitrogen atoms) and a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom) .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a thiophen-2-yl group, a tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl group, and an acetonitrile group . The exact structure would require further analysis using techniques such as X-ray crystallography .

Scientific Research Applications

Antioxidant Activity

Derivatives incorporating the pyrazolo[4,3-c]pyridin moiety have been synthesized and evaluated for their antioxidant capabilities. For example, the synthesis of new heterocycles involving this moiety demonstrated compounds with antioxidant activity nearly equal to that of ascorbic acid, underscoring their potential in creating antioxidant agents (El‐Mekabaty, 2015).

Corrosion Inhibition

This compound and its analogs have shown effectiveness as corrosion inhibitors. Studies have indicated that certain aryl pyrazole pyridine derivatives can significantly inhibit the corrosion of metals in acidic environments, which is crucial for protecting industrial equipment and infrastructure (Sudheer & Quraishi, 2015).

Antitumor Evaluation

Research into the antitumor properties of compounds derived from this chemical framework has identified several candidates with promising antiproliferative activities against various human cancer cell lines, indicating a potential for the development of new anticancer drugs (Shams et al., 2010).

Antimicrobial Evaluation

Compounds synthesized from this chemical base have been evaluated for their antimicrobial properties, showing significant activity against a range of bacterial and fungal strains. This suggests their utility in developing new antimicrobial agents to combat resistant strains of microorganisms (Mekky & Sanad, 2019).

Synthesis of Complex Heterocyclic Compounds

The structural complexity of this compound allows for the synthesis of a wide variety of heterocyclic compounds with potential applications in material science, pharmaceuticals, and as intermediates in organic synthesis. Research has shown the feasibility of synthesizing polyfunctionally substituted heterocyclic compounds, which could serve as valuable tools in drug discovery and development (Mohareb et al., 2004).

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, characterization, and potential applications. This could include investigating its biological activity, optimizing its synthesis, and studying its mechanism of action .

properties

IUPAC Name

2-(3-thiophen-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4S/c13-4-6-16-10-3-5-14-8-9(10)12(15-16)11-2-1-7-17-11/h1-2,7,14H,3,5-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGGLSJYUCUCOPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N(N=C2C3=CC=CS3)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile
Reactant of Route 2
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile
Reactant of Route 3
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile
Reactant of Route 4
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile
Reactant of Route 5
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile
Reactant of Route 6
2-(3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile

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